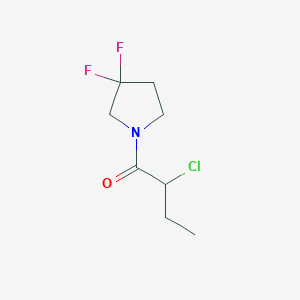

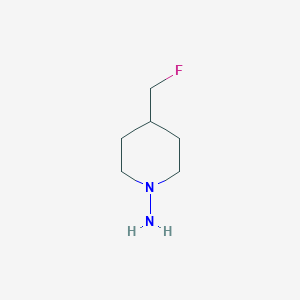

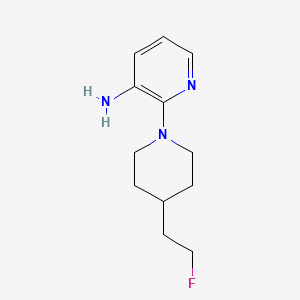

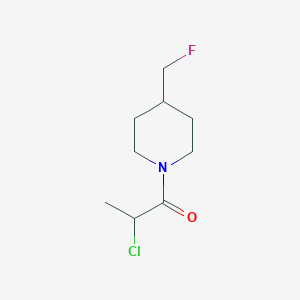

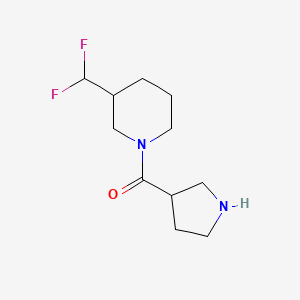

(3-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone

Vue d'ensemble

Description

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

A comprehensive study on the pharmacokinetics, metabolism, and excretion of a closely related compound, "(3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone" (PF-00734200), reveals its significant potential. This compound, a dipeptidyl peptidase IV inhibitor aimed at treating type 2 diabetes, shows rapid absorption across species (rats, dogs, and humans) with the majority of the dose recovered from urine and feces. The study details its metabolic pathways, including hydroxylation, amide hydrolysis, and glucuronidation, emphasizing the compound's elimination via both metabolism and renal clearance (Sharma et al., 2012).

Synthesis and Chemical Structure

Research into the synthesis of related compounds provides insights into chemical reactions and structures beneficial for developing pharmaceuticals. For instance, the synthesis of "(3S,5R)-3-Hydroxy-5-methylpiperidin-1-ylmethanone" through a method starting from D-pyroglutaminol showcases an efficient process for creating piperidine and pyridine ring-containing heterocycles. This method, highlighting the introduction of a chiral methyl group and subsequent steps leading to the target compound, signifies advancements in organic synthesis (Zhang et al., 2020).

Antimicrobial Activity

Investigations into 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives reveal promising antimicrobial properties. Certain derivatives display significant activity against pathogenic bacterial and fungal strains, suggesting a potential for developing new antimicrobial agents. This research illustrates the compound's capacity to serve as a backbone for generating effective antimicrobial drugs (Mallesha & Mohana, 2014).

Crystal Structure Analysis

Crystal structure and DFT studies of boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, underline the importance of structural elucidation in drug development. These studies help in understanding molecular conformations and electronic properties, crucial for designing drugs with desired pharmacological effects (Huang et al., 2021).

Mécanisme D'action

Propriétés

IUPAC Name |

[3-(difluoromethyl)piperidin-1-yl]-pyrrolidin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F2N2O/c12-10(13)9-2-1-5-15(7-9)11(16)8-3-4-14-6-8/h8-10,14H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRMNDZIZPCFOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CCNC2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.